2-(n-Phthalimido)-4-fluoronitrobenzene
Description
2-(N-Phthalimido)-4-fluoronitrobenzene is a nitroaromatic compound featuring a phthalimide moiety linked to a 4-fluoronitrobenzene ring. Its structure combines the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups on the benzene ring, which influence its reactivity and physicochemical properties. The phthalimido group (-N-phthalimido) introduces steric and electronic effects, making this compound a versatile intermediate in organic synthesis, particularly in nucleophilic aromatic substitution (SNAr) reactions and polymer chemistry .
Properties
Molecular Formula |
C14H7FN2O4 |
|---|---|
Molecular Weight |
286.21 g/mol |
IUPAC Name |
2-(5-fluoro-2-nitrophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H7FN2O4/c15-8-5-6-11(17(20)21)12(7-8)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7H |
InChI Key |
XEVXGEUMUOAZQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(n-Phthalimido)-4-fluoronitrobenzene typically involves the reaction of phthalic anhydride with a primary amine to form the phthalimide core. This is followed by nitration and fluorination reactions to introduce the nitro and fluorine substituents on the benzene ring. The general steps are as follows:
Formation of Phthalimide Core: Phthalic anhydride reacts with a primary amine under acidic conditions to form the phthalimide.
Nitration: The phthalimide compound undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Fluorination: The nitrated phthalimide is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(n-Phthalimido)-4-fluoronitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the phthalimide core.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 2-(n-Phthalimido)-4-fluoroaniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, though less common.
Scientific Research Applications
2-(n-Phthalimido)-4-fluoronitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(n-Phthalimido)-4-fluoronitrobenzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Comparison with Similar Compounds
Key Structural Features :
- Nitro group : Enhances electrophilicity at the ortho and para positions.
- Fluorine : Directs substitution reactions due to its strong electron-withdrawing nature.
- Phthalimido group : Provides thermal stability and facilitates heterocyclic functionalization.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Electron-withdrawing groups : Fluorine and nitro groups in this compound enhance electrophilicity compared to 3-chloro-N-phenyl-phthalimide, which relies on chlorine for similar effects .
- Functional versatility : The phthalimido group enables crosslinking in polymers, whereas pyridyl-ether derivatives (e.g., 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene) are tailored for pharmaceutical applications .
Key Observations :
- Reactivity : 4-Fluoronitrobenzene derivatives undergo SNAr reactions under mild conditions (DMF, 80°C), whereas chloro-substituted analogs require harsher Friedel-Crafts conditions .
- Catalyst dependency : Cs₂CO₃ or K₂CO₃ are preferred for SNAr reactions involving phthalimido groups, ensuring efficient deprotonation and substitution .
Table 3: Property Comparison
Key Observations :
- Thermal stability : Phthalimido derivatives exhibit higher melting points compared to acyl chloride analogs, making them suitable for high-temperature polymer applications .
- Bioactivity : While this compound shows moderate antimicrobial activity, its primary utility lies in synthetic chemistry rather than direct therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
